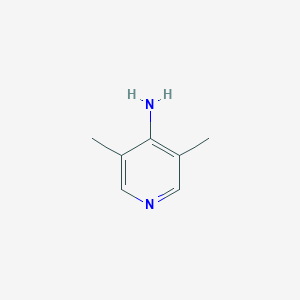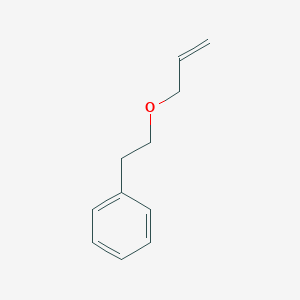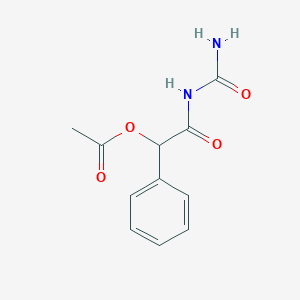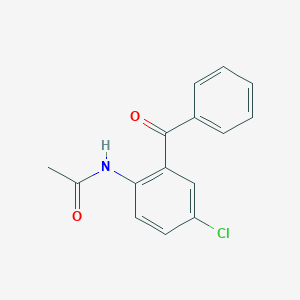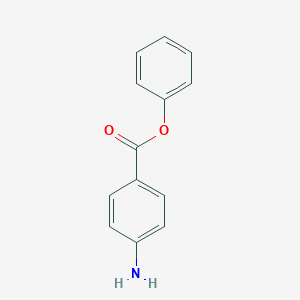
苯甲酸对氨基苯酯
描述
Phenyl 4-aminobenzoate, also known as 4-Aminobenzoic acid phenyl ester, is a compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.23 g/mol .
Synthesis Analysis
Phenyl 4-aminobenzoate can be synthesized through a versatile living polymerization method for aromatic amides . This method involves the use of chlorophosphonium iodide reagents synthesized from triphenylphosphine and tri (o-methoxyphenyl)phosphine . These reagents activate aromatic carboxylic acids as acid chlorides in the presence of secondary aromatic amines .Molecular Structure Analysis
The molecular structure of Phenyl 4-aminobenzoate consists of 16 heavy atoms . The InChI representation of the molecule isInChI=1S/C13H11NO2/c14-11-8-6-10 (7-9-11)13 (15)16-12-4-2-1-3-5-12/h1-9H,14H2 . Chemical Reactions Analysis
Phenyl 4-aminobenzoate can undergo a variety of chemical reactions. For instance, it can participate in a living polymerization reaction in the presence of amine initiators . Other aryl amino acids and even dimers of aryl amino acids can be polymerized in a living fashion when slowly added to the phosphonium salt in the presence of an amine initiator .Physical And Chemical Properties Analysis
Phenyl 4-aminobenzoate has a density of 1.2±0.1 g/cm³ . It has a boiling point of 396.6±25.0 °C at 760 mmHg . The compound has a molar refractivity of 62.1±0.3 cm³ . It has 3 freely rotating bonds and a polar surface area of 52.3 Ų .科学研究应用
Ultraviolet Filters for Cosmetic Applications
PABA and its derivatives are used as active ingredients in sunscreen products . They have the ability to absorb, reflect, and scatter ultraviolet (UV) radiation, reducing the risk of skin disorders such as sunburn, skin aging, and cancer . The pursuit of new UV filters through research is crucial in advancing sunscreen technology and ensuring the availability of effective and safe options for sun protection .
Antimicrobial Agents
PABA, an essential nutrient for many human pathogens but dispensable for humans, and its derivatives have exhibited various biological activities . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus .
Antifungal Agents
PABA derivatives have shown potent broad-spectrum antifungal properties . This makes them a promising area of research for the development of new antifungal treatments.
Cytotoxic Agents
Some PABA derivatives have exhibited notable cytotoxicity for cancer cell lines . This suggests potential applications in cancer treatment, although more research is needed to fully understand and utilize this property.
Folate Precursor
PABA is a precursor to folate, an essential nutrient for many organisms . This makes it a key molecule in the biosynthesis of folate in these organisms.
Research into New Derivatives
The chemical structure of PABA allows for a wide range of modifications, resulting in various derivatives with different properties . This makes PABA a valuable molecule for research into new antimicrobial, antifungal, and cytotoxic agents.
作用机制
Target of Action
Phenyl 4-aminobenzoate, also known as benzocaine, primarily targets sodium channels in nerve cells . It is commonly used for local anesthesia in many over-the-counter products . It has been found to inhibit acetylcholine esterase, cyclooxygenase, and fatty acid transport protein .
Mode of Action
Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .
Biochemical Pathways
Benzocaine is involved in the degradation of benzoate, caprolactam, and naphthalene, which are essential to carbon degradation . It also plays a role in the degradation of aminobenzoate and styrene, which are essential to toxic substance degradation .
Pharmacokinetics
It is known that benzocaine has a low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief .
Result of Action
The primary result of benzocaine’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It also exhibits antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
It is known that benzocaine remains localized in wounds, which suggests that its action may be influenced by the wound environment .
属性
IUPAC Name |
phenyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXBNZHQKXDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361490 | |
| Record name | phenyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-aminobenzoate | |
CAS RN |
10268-70-9 | |
| Record name | phenyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Phenyl 4-aminobenzoate used in polymer synthesis?
A1: Phenyl 4-aminobenzoate serves as a valuable monomer in synthesizing well-defined aromatic polyamides. Its unique reactivity allows for chain-growth polycondensation, a method that offers precise control over molecular weight and polydispersity. [] This approach involves reacting Phenyl 4-aminobenzoate with an initiator like phenyl 4-nitrobenzoate in the presence of a base. The resulting polyamides possess controlled architectures and properties, making them suitable for various applications. [] For instance, researchers have successfully synthesized block copolymers containing poly(p-benzamide) segments derived from Phenyl 4-aminobenzoate, showcasing its potential in creating complex macromolecular structures. []
Q2: Can you elaborate on the mechanism of chain-growth polycondensation with Phenyl 4-aminobenzoate?
A2: The key to chain-growth polycondensation with Phenyl 4-aminobenzoate lies in the differing reactivity of the monomer compared to the growing polymer chain end. Model studies demonstrate that the amino group of Phenyl 4-aminobenzoate reacts preferentially with the activated ester group of the growing polymer chain rather than with another molecule of the monomer. [] This selectivity stems from the electron-donating nature of the aminyl anion in the monomer, which makes it less reactive towards the ester group compared to the less electron-rich amide group present at the polymer chain end. [] This controlled reaction pathway enables the synthesis of polymers with well-defined structures and properties, a significant advantage over traditional step-growth polycondensation.
Q3: Beyond polymerization, are there other applications of Phenyl 4-aminobenzoate in chemical synthesis?
A3: Yes, Phenyl 4-aminobenzoate is a valuable building block in organic synthesis. For instance, it serves as a key intermediate in the synthesis of camostat, a drug with potential applications as a protease inhibitor. [] Additionally, researchers utilize Phenyl 4-aminobenzoate derivatives, specifically 2-(benzo[d]thiazol-2-yl)phenyl 4-aminobenzoate, to modify mesoporous silica nanoparticles. [] These modified nanoparticles, when capped with β-cyclodextrin-modified glucose oxidase, create an enzyme-controlled nanomachine for on-command drug delivery. [] This innovative application highlights the potential of Phenyl 4-aminobenzoate derivatives in advanced drug delivery systems.
Q4: Phenyl 4-aminobenzoate is also used as a model compound in hydrolysis studies. What insights do these studies provide?
A4: Phenyl 4-aminobenzoate, along with a series of its para-substituted derivatives, have been extensively studied to understand the kinetics and mechanism of base-catalysed hydrolysis reactions. [] These studies provide valuable insights into the influence of substituent electronic effects on the reaction rate. Researchers have established a quantitative relationship between the rate constant of hydrolysis and the Hammett substituent constant (σp), demonstrating the impact of electron-withdrawing or -donating groups on the reaction rate. [] This understanding is crucial for predicting the stability and reactivity of various phenyl benzoate derivatives in different chemical environments.
Q5: How does the structure of Phenyl 4-aminobenzoate relate to its spectroscopic data?
A5: The structure of Phenyl 4-aminobenzoate can be confirmed using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule. [] These techniques help verify the presence of specific functional groups and their positions within the molecule. Additionally, researchers utilize techniques like FT-IR spectroscopy to further characterize Phenyl 4-aminobenzoate and its derivatives. [] These spectroscopic methods, combined with elemental analysis and HPLC, provide a comprehensive understanding of the compound's structure and purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




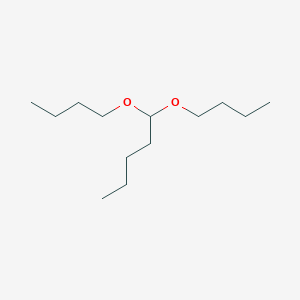
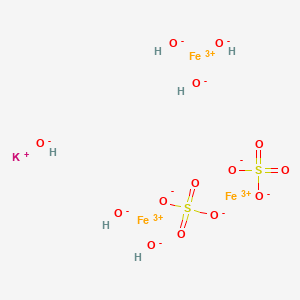
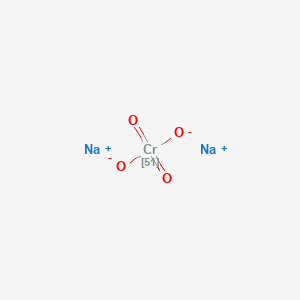


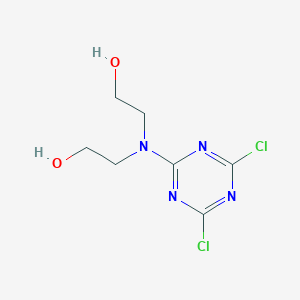

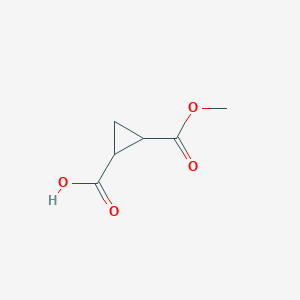
![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
